![molecular formula C13H12N2O6 B2554821 Ethyl 3-hydroxy-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate CAS No. 2230408-07-6](/img/structure/B2554821.png)
Ethyl 3-hydroxy-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate
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Description
Ethyl 3-hydroxy-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate, commonly known as 4-EMQC, is an organic compound with a molecular formula of C13H13N3O5. It is a white crystalline solid with a melting point of 172-173°C and a boiling point of 537°C. 4-EMQC is an important synthetic intermediate in organic synthesis, and has been widely used in the synthesis of various compounds, including pharmaceuticals and agrochemicals.
Scientific Research Applications
- Ethyl 3-hydroxy-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate has been investigated for its potential antitumor and anticancer properties. Researchers explore its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action. The compound’s structural features make it an interesting candidate for further studies in this area .
- Studies have examined the antibacterial and antimicrobial potential of this compound. Researchers investigate its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Understanding its mode of action and potential applications in combating infections is crucial .
- Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate serves as a precursor for synthesizing analogs of Lucanthone. Lucanthone derivatives have been explored for their antitumor properties. Investigating the structure-activity relationship and optimizing Lucanthone-like compounds is an ongoing area of research .
- Researchers have utilized this compound in the synthesis of related heterocycles. Its unique structure allows for the construction of fused ring systems, ranging from four-membered to seven-membered rings. These heterocycles often exhibit interesting biological activities, making them valuable in drug discovery .
- Quinolones, including the parent heterocycle of this compound, have significant pharmacological relevance. Quinine, derived from Cinchona bark, has been used to treat nocturnal leg cramps and arthritis. Ethyl 3-hydroxy-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate shares structural similarities with quinolones, and its derivatives may have therapeutic potential .
- Researchers have explored synthetic approaches to obtain regioisomeric derivatives of this compound. For example, reaction with hydroxylamine yields oxazoloquinolones with different substitution patterns. Investigating the reactivity and selectivity of these reactions contributes to our understanding of heterocyclic chemistry .
Antitumor and Anticancer Research
Antibacterial and Antimicrobial Activity
Lucanthone Analog Synthesis
Heterocyclic Chemistry and Drug Development
Quinolone Derivatives and Pharmacological Importance
Synthetic Methodology and Regioisomers
properties
IUPAC Name |
ethyl 3-hydroxy-1-methyl-6-nitro-2-oxoquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6/c1-3-21-13(18)10-8-6-7(15(19)20)4-5-9(8)14(2)12(17)11(10)16/h4-6,16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVRAYVDWAOMOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)N(C2=C1C=C(C=C2)[N+](=O)[O-])C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-hydroxy-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate |
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